molecular formula C29H23N3O4S B11964413 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11964413
M. Wt: 509.6 g/mol
InChI Key: UZOGDQVIDGFYKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylamine with diethyl malonate in the presence of a base such as triethylamine, followed by cyclization to form the quinazolinone core . The resulting intermediate is then reacted with a thiol compound to introduce the thioether linkage, and finally, the phenoxyphenylacetamide moiety is attached through an amide bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the quinazolinone core would yield dihydroquinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes and receptors involved in cancer cell proliferation, such as EGFR and VEGFR-2 . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-phenoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and phenoxy groups, along with the quinazolinone core, allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C29H23N3O4S

Molecular Weight

509.6 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C29H23N3O4S/c1-35-22-17-13-21(14-18-22)32-28(34)25-9-5-6-10-26(25)31-29(32)37-19-27(33)30-20-11-15-24(16-12-20)36-23-7-3-2-4-8-23/h2-18H,19H2,1H3,(H,30,33)

InChI Key

UZOGDQVIDGFYKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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